3H-1,2-Benzodithiole-3-thione

Descripción general

Descripción

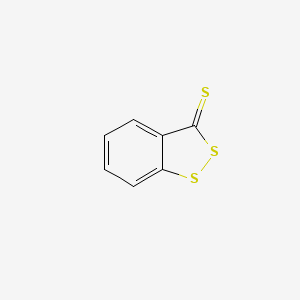

3H-1,2-Benzodithiole-3-thione is a heterocyclic compound with the molecular formula C7H4S3. It is part of the 1,2-dithiole-3-thione family, which is known for its unique sulfur-containing ring structure. This compound has garnered significant interest due to its diverse applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3H-1,2-Benzodithiole-3-thione can be synthesized through various methods. One common approach involves the reaction of benzaldehyde derivatives with elemental sulfur and phosphorus pentasulfide in refluxing xylene . Another method includes the reaction of dialkyl malonates with sulfur and phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3H-1,2-Benzodithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with diphenyldiazomethane in the presence of copper(II) acetylacetonate to form 4,5-benzo-3-diphenylmethylene-1,2-dithiole .

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

Substitution: Often involves nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithioles .

Aplicaciones Científicas De Investigación

Cancer Chemoprevention

One of the most notable applications of 3H-1,2-benzodithiole-3-thione is its role in cancer chemoprevention. Studies have demonstrated that this compound exhibits significant protective effects against chemically induced carcinogenesis. For instance, it has been shown to reduce the burden of aflatoxin B1-induced pre-neoplastic lesions in animal models . The compound's mechanism involves the modulation of detoxifying enzymes and reduction of DNA adducts formed by carcinogens.

Case Study:

In a study evaluating the chemopreventive potency of dithiolethiones, including this compound, researchers found that it significantly lowered the incidence of tumors when administered prior to exposure to carcinogenic substances .

Hydrogen Storage Applications

Recent research has identified this compound as a promising candidate for hydrogen storage systems. Its unique chemical properties allow for effective hydrogen absorption and release, making it suitable for energy applications . The synthesis methods developed for this compound have been optimized to enhance yield and reduce costs, facilitating its use in practical hydrogen storage solutions.

Data Table: Synthesis Methods and Yields

Sulfur Transfer Reagents

Another significant application of this compound is as a sulfur-transfer reagent in organic synthesis. It is utilized in the synthesis of oligonucleotide phosphorothioates, which are important for various biochemical applications including drug development and genetic research .

Case Study:

In synthetic organic chemistry, this compound has been employed effectively to introduce sulfur into organic compounds through thionation reactions. This application is crucial for developing new pharmaceuticals that require specific sulfur-containing functionalities .

Mecanismo De Acción

The mechanism by which 3H-1,2-Benzodithiole-3-thione exerts its effects is primarily through the release of hydrogen sulfide (H2S). This gasotransmitter plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The compound interacts with molecular targets such as ion channels and enzymes, modulating their activity and influencing cellular pathways .

Comparación Con Compuestos Similares

- 4,5-Dimethyl-1,2-dithiole-3-thione

- Anethole dithiolethione

- Oltipraz

- S-Danshensu

- NOSH-1

Comparison: 3H-1,2-Benzodithiole-3-thione is unique due to its benzene ring structure, which imparts distinct electronic properties compared to other 1,2-dithiole-3-thiones. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Actividad Biológica

3H-1,2-Benzodithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C7H4S3. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. The focus of this article is to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits significant biochemical properties that influence its biological activity. It interacts with various enzymes and proteins, affecting their functions. Notably, it has been shown to inhibit the proliferation of prostate cancer cell lines (PC3, DU145, and LNCaP) by inducing cell cycle arrest and apoptosis .

The compound acts as a sulfur donor in biochemical reactions, facilitating the transfer of sulfur atoms to other molecules. This property is crucial for its role in cellular signaling and metabolic processes. The interaction of this compound with copper-(II) acetylacetonate leads to the formation of 4,5-benzo-3-diphenylmethylene-1,2-dithiole, showcasing its reactivity with other chemical species .

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antioxidant Properties : It exhibits protective effects against oxidative stress by activating detoxifying enzymes .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Cell Signaling Modulation : As a hydrogen sulfide donor, it plays a role in modulating various signaling pathways involved in cardiovascular and neurological health .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Prostate Cancer Cell Lines :

- In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in prostate cancer cell lines. The mechanism involved apoptosis and cell cycle arrest at the G0/G1 phase.

- Oxidative Stress Protection :

- Hydrogen Sulfide Release :

Tables Summarizing Biological Activities

Propiedades

IUPAC Name |

1,2-benzodithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJSZGTNIFSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187197 | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-42-5 | |

| Record name | Dithiosulfindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2-Benzodithiole-3-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOSULFINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3ZFE8YHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.